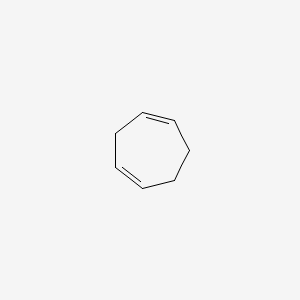

1,4-Cycloheptadiene

説明

1,4-Cycloheptadiene (C₇H₁₀) is a seven-membered cyclic diene with conjugated double bonds at the 1,4-positions. Its molecular weight is 94.15 g/mol, and it is characterized by the IUPAC Standard InChIKey UVJHQYIOXKWHFD-UHFFFAOYSA-N . This compound is a key pyrolysis product of polybutadiene (PB) polymers, particularly those with E-butadiene oligomers . It is also relevant in synthetic chemistry, serving as a precursor for complex organic frameworks and natural product derivatives like ectocarpene (6-[(Z)-1-butenyl]-1,4-cycloheptadiene) .

特性

CAS番号 |

7161-35-5 |

|---|---|

分子式 |

C7H10 |

分子量 |

94.15 g/mol |

IUPAC名 |

cyclohepta-1,4-diene |

InChI |

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2 |

InChIキー |

HQGYGGZHZWXFSI-UHFFFAOYSA-N |

正規SMILES |

C1CC=CCC=C1 |

製品の起源 |

United States |

準備方法

Protonation of Cycloheptadienyl Anion

The cycloheptadienyl anion (1) serves as a key intermediate in the synthesis of 1,4-cycloheptadiene. Early work by Turner et al. demonstrated that protonation of this anion under controlled conditions preferentially yields this compound over its 1,3-isomer . The reaction involves quenching the anion with glacial acetic acid at −60°C, followed by gradual warming to room temperature. Gas chromatography analysis revealed a 3.7:1 ratio of 1,4- to 1,3-cycloheptadiene, attributed to the thermodynamic stability of the 1,4-isomer .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | −60°C to 25°C | |

| Solvent | Glacial acetic acid | |

| 1,4-/1,3-Isomer Ratio | 3.7:1 |

This method, while straightforward, requires careful handling of strongly basic intermediates and offers limited scalability due to competing side reactions.

Carbonation Reaction with CO₂

Carbonation of the cycloheptadienyl anion (1) with CO₂ introduces carboxylic acid functionality while regenerating the diene framework . The reaction proceeds via nucleophilic attack of the anion on CO₂, followed by acid workup and esterification with diazomethane. Volatile components are removed via vacuum distillation, yielding a mixture of 1,3- and 1,4-cycloheptadienes alongside methyl esters of the carboxylic acid byproducts.

Reaction Pathway:

The acidic fraction is separated by vacuum distillation, with the 1,4-isomer predominating (61% yield after purification) .

Silver-Catalyzed [4+3] Cycloaddition

A groundbreaking advancement in this compound synthesis involves the silver-catalyzed [4+3] cycloaddition of 1,3-dienes with vinyl-N-triftosylhydrazones . This method, developed by Liu et al., employs Tp(CF₃)₂Ag as a catalyst and NaH as a base in chloroform at 60°C. The reaction proceeds via in situ generation of a silver-stabilized vinyl carbene, which undergoes stereoselective cycloaddition with the diene.

Advantages Over Traditional Methods:

-

Broad Substrate Scope: Accommodates alkyl-, alkenyl-, and halogen-substituted dienes .

-

Predictable Stereochemistry: Boat-like transition states enforce endo selectivity, enabling the synthesis of bridged and fused polycycles .

-

Functional Group Tolerance: Chlorine and bromine substituents remain intact, permitting post-functionalization .

Representative Yields:

| Substrate Type | Product Yield (%) | Reference |

|---|---|---|

| Acyclic 1,3-dienes | 86–98 | |

| Cyclic 1,3-dienes | 73–95 | |

| Alkyl-substituted carbenes | 61–86 |

This method has been applied to the total synthesis of natural products such as dictyopterene C' and ectocarpene, underscoring its synthetic utility .

Oxidation Methods Using Lead Tetraacetate

Lead tetraacetate-mediated oxidation of functionalized cycloheptatriene derivatives provides another route to 1,4-cycloheptadienes . For example, treatment of 7-ethoxycarbonylcycloheptatriene with lead tetraacetate in methylene chloride at −60°C induces oxidative ring contraction, yielding 9-ethoxycarbonyl-4-phenyl-2,4,6-tricyano derivatives. Subsequent hydrolysis and decarboxylation afford the desired diene.

Reaction Conditions:

-

Oxidant: Lead tetraacetate (1.2 equiv)

-

Solvent: Methylene chloride

-

Temperature: −60°C to 20°C

While effective, this method suffers from the use of toxic lead reagents and limited functional group compatibility.

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Scalability | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Anion Protonation | 60–70 | Moderate | Low | Low |

| Carbonation with CO₂ | 50–61 | Low | None | Moderate |

| Silver-Catalyzed [4+3] | 61–98 | High | High | High |

| Lead Tetraacetate Oxidation | 70–82 | Moderate | Moderate | Low |

The silver-catalyzed cycloaddition emerges as the most versatile method, combining high yields, excellent stereocontrol, and compatibility with complex substrates. Classical methods remain relevant for small-scale syntheses but are eclipsed by modern catalytic approaches in efficiency and sustainability.

化学反応の分析

1,4-Cycloheptadiene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form cycloheptadienone.

Reduction: It can be reduced to cycloheptane using hydrogen gas in the presence of a catalyst.

Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine replace hydrogen atoms on the ring.

Common reagents and conditions used in these reactions include hydrogen gas for reduction and halogens for substitution reactions. Major products formed from these reactions include cycloheptane and halogenated cycloheptadienes .

科学的研究の応用

Synthetic Applications

1. Building Block for Synthesis

1,4-Cycloheptadiene serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse reactions, including cycloadditions and rearrangements. For instance, the divinylcyclopropane–cycloheptadiene rearrangement has been extensively studied for its utility in synthesizing complex natural products, such as sesquiterpenes. This reaction showcases the compound's ability to facilitate direct C–C bond formation through [3,3]-sigmatropic rearrangements .

2. Enantioselective Synthesis

The compound is also employed in enantioselective synthesis processes. Recent studies have demonstrated that this compound can undergo cross-hydroalkenylation reactions catalyzed by chiral nickel complexes, yielding enantioenriched products. This application highlights its potential in asymmetric synthesis, which is critical in drug development and the production of biologically active molecules .

3. Click Chemistry

This compound has been utilized in click chemistry reactions, particularly in the synthesis of complex molecules through cycloaddition reactions. These reactions are characterized by their high efficiency and selectivity, making them valuable for constructing intricate molecular architectures .

Biological Applications

1. Volatile Organic Compounds

Research indicates that this compound derivatives are found among volatile organic compounds (VOCs) produced by marine organisms such as Phaeodactylum tricornutum. The presence of these compounds suggests potential roles in allelopathy and antimicrobial activity, indicating their significance in ecological interactions .

2. Antimicrobial Properties

The VOCs associated with this compound have been identified as having antimicrobial properties. This suggests that compounds derived from or related to this compound could be explored for their potential use in developing new antimicrobial agents .

Material Science

1. Polymer Chemistry

In material science, this compound is investigated for its potential applications in polymer chemistry. Its reactivity allows it to be incorporated into polymer backbones or used as a monomer for producing novel materials with tailored properties .

Case Studies

作用機序

The mechanism by which 1,4-Cycloheptadiene exerts its effects involves its ability to form complexes with metals, such as palladium. These complexes can participate in various catalytic processes, facilitating chemical transformations . The molecular targets and pathways involved include interactions with metal centers and participation in catalytic cycles.

類似化合物との比較

1,4-Cycloheptadiene vs. 1,4-Cyclohexadiene

Key Differences :

- The seven-membered ring of this compound introduces greater conformational flexibility and reduced ring strain compared to the six-membered 1,4-cyclohexadiene, which partially explains its prominence in pyrolysis products .

- 1,4-Cyclohexadiene is more susceptible to aromatization due to proximity to benzene’s aromatic system .

This compound vs. 1,3-Cycloheptadiene

Key Differences :

Comparison with Substituted Cycloheptadienes

Substituent Effects :

Pyrolysis Behavior

This compound is a major product in the pyrolysis of E-butadiene oligomers, alongside smaller alkenes like cyclopentene (C₅H₈) and cyclohexene (C₆H₁₀) . Its formation is attributed to the thermal stability of conjugated dienes in seven-membered rings.

生物活性

1,4-Cycloheptadiene is a non-conjugated cyclic diene with notable biological activities that have garnered interest in various fields, including medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a seven-membered carbon ring containing two double bonds. Its unique structure contributes to its reactivity and biological properties.

Biological Activities

-

Antimicrobial Properties :

- Research indicates that derivatives of this compound, such as 6-butyl-1,4-cycloheptadiene, exhibit significant antimicrobial activity. These compounds can disrupt bacterial membranes or interfere with metabolic processes, enhancing the efficacy of antibiotics against resistant strains of bacteria.

- A study highlighted the effectiveness of certain cycloheptadiene derivatives against pathogens like Staphylococcus aureus and Aspergillus niger, suggesting their potential as antimicrobial agents in clinical applications .

-

Anti-inflammatory Effects :

- Compounds derived from this compound have shown promise in reducing inflammation. The mechanisms are believed to be linked to their ability to modulate cellular signaling pathways associated with inflammatory responses.

-

Ecological Roles :

- The presence of these compounds in brown algae suggests ecological functions such as anti-herbivory mechanisms, indicating a broader role in plant defense strategies.

Synthesis Methods

Several synthesis routes for this compound and its derivatives have been documented:

- Diels-Alder Reactions : This method is commonly used to synthesize cycloheptadienes by reacting dienophiles with diene precursors.

- Hydrogenation Processes : Reduction of aromatic compounds can yield cycloheptadienes through controlled hydrogenation techniques.

| Synthesis Method | Description |

|---|---|

| Diels-Alder Reaction | Combines a diene with a dienophile to form cycloheptadiene. |

| Hydrogenation | Reduces aromatic compounds to form cycloheptadiene derivatives. |

Study on Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of 6-butyl-1,4-cycloheptadiene against various bacterial strains. Results indicated that this compound not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination treatments. This synergy suggests potential applications in overcoming antibiotic resistance .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of cycloheptadiene derivatives. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, providing a basis for their therapeutic use in inflammatory diseases.

Q & A

Q. How can researchers ensure ethical reporting of synthetic yields and byproducts in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。